Ethyl diphenylacetate
Overview
Description
Ethyl diphenylacetate, also known as diphenylacetic acid ethyl ester, is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and relatively low reactivity, making it a useful intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl diphenylacetate can be synthesized through the esterification of diphenylacetic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation and recrystallization to achieve the desired purity .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield diphenylacetic acid and ethanol.
Reduction: The compound can be reduced using lithium aluminum hydride to form diphenylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Diphenylacetic acid and ethanol.
Reduction: Diphenylmethanol.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
Ethyl diphenylacetate is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving ester hydrolysis and enzyme activity.
Medicine: As a reference standard in pharmaceutical research and quality control.
Industry: In the production of fine chemicals and as a solvent in organic reactions.
Mechanism of Action
The mechanism of action of ethyl diphenylacetate primarily involves its role as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of diphenylacetic acid and ethanol. In reduction reactions, the ester group is reduced to an alcohol group, forming diphenylmethanol . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Diphenylacetic acid: The parent acid of ethyl diphenylacetate.
Mthis compound: Another ester derivative of diphenylacetic acid.
Ethyl phenylacetate: A structurally similar compound with one phenyl group instead of two.
Uniqueness: this compound is unique due to its stability and relatively low reactivity, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as hydrolysis and reduction, also adds to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHPZOQIVEWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188234 | |
Record name | Ethyl diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-99-3 | |
Record name | Ethyl diphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diphenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3468-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL DIPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ89QF16O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological properties of basic derivatives of ethyl diphenylacetate?
A1: Research has investigated six newly synthesized basic derivatives of this compound for their pharmacological activities []. These derivatives were subjected to various tests, including:
Q2: Can this compound be directly sulfamoylated using sulfamoyl chlorides?
A2: Direct sulfamoylation of this compound using sulfamoyl chlorides proves unsuccessful []. This is because the stabilized carbanion formed from this compound, like those from other carboxylic acid esters, preferentially reacts with sulfamoyl chlorides through nucleophilic displacement at the chlorine atom. This reaction leads to the chlorination of the carbanion rather than the desired sulfamoylation.
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